molecular formula C26H22O7 B2754651 (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 622793-47-9

(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2754651
CAS No.: 622793-47-9
M. Wt: 446.455
InChI Key: NLZIKYUCWJRXFU-ROTLSHHCSA-N
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Description

(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a phenylethoxy group, and a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Phenylethoxy Group: This step involves the etherification of the benzofuran core with 2-oxo-2-phenylethanol under basic conditions.

    Formation of the Trimethoxybenzylidene Moiety: The final step is the condensation of the intermediate with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the (Z)-benzylidene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethoxy group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

    Substitution: The methoxy groups on the benzylidene moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the materials science field, the compound could be used in the design of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core and the benzylidene moiety are likely involved in binding interactions, while the phenylethoxy group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (Z)-6-(2-oxo-2-phenylethoxy)-2-(benzylidene)benzofuran-3(2H)-one: Lacks the trimethoxy groups, which may affect its reactivity and biological activity.

    (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4-dimethoxybenzylidene)benzofuran-3(2H)-one: Similar structure but with fewer methoxy groups, potentially altering its chemical and physical properties.

Uniqueness

The presence of the 2,4,5-trimethoxybenzylidene moiety in (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one distinguishes it from other similar compounds

Properties

IUPAC Name

(2Z)-6-phenacyloxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-21-14-24(31-3)23(30-2)11-17(21)12-25-26(28)19-10-9-18(13-22(19)33-25)32-15-20(27)16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZIKYUCWJRXFU-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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